Erk-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

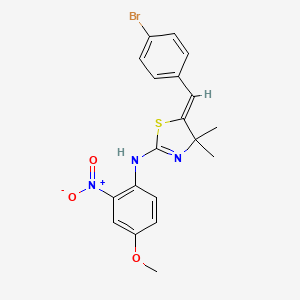

C19H18BrN3O3S |

|---|---|

Molecular Weight |

448.3 g/mol |

IUPAC Name |

(5Z)-5-[(4-bromophenyl)methylidene]-N-(4-methoxy-2-nitrophenyl)-4,4-dimethyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C19H18BrN3O3S/c1-19(2)17(10-12-4-6-13(20)7-5-12)27-18(22-19)21-15-9-8-14(26-3)11-16(15)23(24)25/h4-11H,1-3H3,(H,21,22)/b17-10- |

InChI Key |

WVWLBMDSJFCCPN-YVLHZVERSA-N |

Isomeric SMILES |

CC1(/C(=C/C2=CC=C(C=C2)Br)/SC(=N1)NC3=C(C=C(C=C3)OC)[N+](=O)[O-])C |

Canonical SMILES |

CC1(C(=CC2=CC=C(C=C2)Br)SC(=N1)NC3=C(C=C(C=C3)OC)[N+](=O)[O-])C |

Origin of Product |

United States |

Foundational & Exploratory

Erk-IN-6 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of ERK Inhibitors For Researchers, Scientists, and Drug Development Professionals

Abstract

The Extracellular signal-regulated kinases (ERK1 and ERK2) are pivotal nodes in the mitogen-activated protein kinase (MAPK) signaling cascade, a central pathway regulating cellular processes such as proliferation, differentiation, and survival. Dysregulation of the MAPK/ERK pathway is a frequent driver in a multitude of human cancers, making ERK a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of potent and selective ERK1/2 inhibitors, using the well-characterized compounds SCH772984 and Ulixertinib (BVD-523) as representative examples for a hypothetical inhibitor, Erk-IN-6 . This document details the molecular mechanism of inhibition, presents key quantitative data, provides in-depth experimental protocols for characterization, and visualizes the core signaling pathways and experimental workflows.

Introduction: The MAPK/ERK Signaling Pathway

The RAS-RAF-MEK-ERK cascade is a highly conserved signaling module that transduces extracellular signals from growth factors and cytokines to the nucleus, culminating in the regulation of gene expression and critical cellular responses.[1] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), leading to the activation of the small GTPase RAS.[1] Activated RAS recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1 and MEK2.[2] MEK1/2 are dual-specificity kinases that phosphorylate ERK1 and ERK2 on threonine and tyrosine residues within a conserved T-E-Y motif, leading to their activation.[2]

Activated ERK phosphorylates a vast array of over 100 substrates in both the cytoplasm and the nucleus.[3] This widespread activity controls fundamental cellular processes, and its aberrant, constitutive activation—often driven by mutations in BRAF or RAS—is a hallmark of many cancers. Direct inhibition of ERK1/2 represents a rational therapeutic strategy, particularly in tumors that have developed resistance to upstream inhibitors (e.g., BRAF or MEK inhibitors).

Core Mechanism of Action of ERK Inhibitors

ERK inhibitors primarily function by binding to the kinase domain of ERK1 and ERK2, thereby preventing the phosphorylation of their downstream substrates. While the specific molecular interactions may vary, two main mechanisms are exemplified by Ulixertinib and SCH772984.

ATP-Competitive Inhibition: Ulixertinib (BVD-523)

Ulixertinib is a potent, reversible, and ATP-competitive inhibitor of ERK1 and ERK2. It binds to the ATP-binding pocket of the active, phosphorylated form of ERK, directly competing with endogenous ATP. This action blocks the catalytic activity of the kinase, preventing the transfer of a phosphate group to downstream substrates like RSK (p90 ribosomal S6 kinase).

A notable characteristic of Ulixertinib and similar inhibitors is the paradoxical increase in ERK phosphorylation (pERK) observed upon treatment, even as downstream signaling is effectively blocked. This is believed to result from the inhibition of negative feedback loops that normally attenuate upstream signaling. Therefore, assessing the phosphorylation status of a direct ERK substrate, such as RSK, is a more reliable pharmacodynamic marker for determining the inhibitor's cellular activity than measuring pERK levels alone.

Dual-Mechanism Inhibition: SCH772984

SCH772984 exhibits a unique dual mechanism of action. Like Ulixertinib, it is an ATP-competitive inhibitor of ERK1/2's catalytic activity. However, it also allosterically hinders the phosphorylation and activation of ERK by its upstream kinase, MEK. This is achieved by binding to and stabilizing an inactive conformation of ERK, which is a poor substrate for MEK. This dual inhibition results in a more complete and sustained suppression of the MAPK pathway, offering a potential advantage in overcoming resistance mechanisms.

Signaling Pathway and Inhibition

The following diagram illustrates the canonical MAPK/ERK signaling cascade and the points of intervention by a representative ERK inhibitor.

Quantitative Data Summary

The potency of ERK inhibitors is determined through a combination of biochemical and cell-based assays. The following tables summarize key quantitative data for the representative inhibitors Ulixertinib and SCH772984.

Table 1: Biochemical Potency of Representative ERK Inhibitors

| Compound | Target | Assay Type | Potency Value | Reference |

| Ulixertinib (BVD-523) | ERK1 | Kinase Inhibition (Ki) | <0.3 nM | |

| ERK2 | Kinase Inhibition (Ki) | 0.04 ± 0.02 nM | ||

| ERK2 | Kinase Inhibition (IC50) | <0.3 nM | ||

| SCH772984 | ERK1 | Kinase Inhibition (IC50) | 4 nM | |

| ERK2 | Kinase Inhibition (IC50) | 1 nM |

Table 2: Cellular Activity of Representative ERK Inhibitors

| Compound | Cell Line | Assay Type | Potency Value (IC50) | Reference |

| Ulixertinib (BVD-523) | A375 (BRAFV600E) | p-RSK Inhibition | 140 nM | |

| A375 (BRAFV600E) | Cell Proliferation (72h) | 180 nM | ||

| BT40 (BRAFV600E) | Cell Proliferation | 62.7 nM | ||

| SCH772984 | A375 (BRAFV600E) | p-ERK Inhibition | 4 nM | |

| Panel Average | Cell Proliferation (BRAF mutant) | EC50 <500 nM in ~88% of lines | ||

| Panel Average | Cell Proliferation (RAS mutant) | EC50 <500 nM in ~49% of lines |

Table 3: Kinase Selectivity Profile

High selectivity is critical for minimizing off-target effects. Both Ulixertinib and SCH772984 demonstrate high selectivity for ERK1/2.

| Compound | Screening Method | Off-Targets of Note (>50% inhibition at 1 µM for SCH772984) | Reference |

| Ulixertinib (BVD-523) | Kinase panel (75 kinases) | 12 of 75 kinases had Ki <1 µM; >7000-fold selective for ERK2 over most | |

| SCH772984 | KINOMEscan (300-456 kinases) | CLK2, FLT4, GSG2 (Haspin), MAP4K4, MINK1, PRKD1, TTK |

Detailed Experimental Protocols

Reproducibility is paramount in research. The following sections provide detailed methodologies for key experiments used to characterize ERK inhibitors.

Protocol 1: In Vitro ERK2 Kinase Inhibition Assay (Radiometric)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified ERK2.

Materials:

-

Recombinant active ERK2 enzyme

-

Myelin Basic Protein (MBP) substrate

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP and non-radiolabeled ATP

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid wash buffer

-

Scintillation counter or phosphor imager

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test inhibitor in the kinase reaction buffer. Include a DMSO-only vehicle control.

-

Reaction Setup: In a microcentrifuge tube, combine the recombinant ERK2 enzyme and MBP substrate in the kinase reaction buffer.

-

Inhibitor Pre-incubation: Add the diluted inhibitor or vehicle control to the reaction tubes. Pre-incubate for 15-20 minutes at room temperature to allow for inhibitor binding.

-

Initiate Kinase Reaction: Start the reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP to a final concentration appropriate for Ki or IC50 determination (e.g., at or below the Km of ATP).

-

Incubation: Incubate the reaction for 30-60 minutes at 30°C.

-

Stop Reaction & Spotting: Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper. The paper binds the phosphorylated peptide substrate.

-

Washing: Immediately place the P81 paper in a beaker of 0.75% phosphoric acid. Wash extensively (3-4 times for 5-10 minutes each) to remove unincorporated [γ-³²P]ATP.

-

Quantification: Air-dry the P81 paper and quantify the incorporated radioactivity using a scintillation counter or phosphor imager.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

Protocol 2: Western Blot for Cellular ERK Pathway Inhibition

This protocol assesses the inhibitor's effect on ERK signaling within a cellular context by measuring the phosphorylation of ERK and its downstream substrate, RSK.

Materials:

-

Cancer cell line of interest (e.g., A375, Colo205)

-

Complete cell culture medium

-

Test inhibitor (this compound)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-p-RSK (e.g., Ser380), anti-total-RSK, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with serial dilutions of the test inhibitor or vehicle control (DMSO) for a specified time (e.g., 2-4 hours).

-

Cell Lysis: After treatment, place plates on ice. Aspirate the medium and wash cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples with lysis buffer. Denature the protein by adding Laemmli sample buffer and boiling for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-RSK, diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To ensure equal protein loading and assess total protein levels, the membrane can be stripped and re-probed with antibodies for total RSK, p-ERK, total ERK, and the loading control.

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each target. A decrease in the p-RSK/total RSK ratio confirms target engagement and inhibition of the ERK pathway.

Protocol 3: Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the effect of the inhibitor on the viability and proliferation of cancer cells over time.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well or 384-well clear-bottom, opaque-walled plates

-

Test inhibitor (this compound)

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test inhibitor in culture medium. Treat the cells by adding the compound dilutions. Include vehicle-only (DMSO) and no-treatment controls.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Assay Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for characterizing a novel ERK inhibitor from initial biochemical screening to cellular and in vivo validation.

Conclusion

Direct inhibition of ERK1 and ERK2 is a clinically relevant strategy for the treatment of MAPK pathway-dependent cancers. The mechanism of action of leading ERK inhibitors involves the potent and selective blockade of ERK's kinase activity, preventing the phosphorylation of downstream substrates essential for cell proliferation and survival. A thorough characterization, employing a suite of biochemical and cellular assays as detailed in this guide, is essential for the successful development of novel ERK-targeting therapeutics. The quantitative data and detailed protocols provided herein for representative molecules like Ulixertinib and SCH772984 serve as a robust framework for the evaluation and advancement of the next generation of ERK inhibitors.

References

Erk-IN-6: An In-Depth Analysis of a Novel ERK Inhibitor

A comprehensive examination of the target specificity, selectivity, and cellular activity of the novel ERK inhibitor, Erk-IN-6, is currently unavailable in the public domain. Extensive searches of scientific literature and databases did not yield specific information on a compound designated "this compound".

The information presented herein is based on general knowledge of the ERK/MAPK signaling pathway and the established methodologies used to characterize ERK inhibitors. This guide is intended to serve as a template for the type of in-depth analysis that would be conducted for a novel inhibitor like this compound, once such data becomes publicly accessible.

The ERK/MAPK Signaling Pathway: A Key Regulator of Cellular Processes

The Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that plays a central role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and motility. This pathway is a component of the larger Mitogen-Activated Protein Kinase (MAPK) signaling network.

The canonical ERK pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, which leads to the sequential activation of the small GTPase Ras, the serine/threonine kinase Raf, the dual-specificity kinase MEK, and finally ERK1 and ERK2. Activated ERK can then phosphorylate a wide array of cytoplasmic and nuclear substrates, thereby controlling gene expression and cellular function.

Dysregulation of the ERK/MAPK pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The development of specific and selective inhibitors of key components of this pathway, such as ERK, is a major focus of cancer drug discovery.

Characterizing Target Specificity and Selectivity

A crucial aspect of preclinical drug development is the thorough characterization of a compound's target engagement and its selectivity profile across the human kinome. This ensures that the observed biological effects are due to the intended mechanism of action and minimizes the potential for off-target toxicities.

Biochemical Assays for Target Engagement

Biochemical assays are essential for determining the direct inhibitory activity of a compound against its purified target protein.

Table 1: Hypothetical Biochemical Profile of this compound

| Target | Assay Type | IC50 / Kd (nM) |

| ERK1 | Kinase Assay | Data not available |

| ERK2 | Kinase Assay | Data not available |

| MEK1 | Kinase Assay | Data not available |

| MEK2 | Kinase Assay | Data not available |

| p38α | Kinase Assay | Data not available |

| JNK1 | Kinase Assay | Data not available |

| ... (other kinases) | ... | ... |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example)

A common method to determine the half-maximal inhibitory concentration (IC50) is a radiometric or fluorescence-based kinase assay.

-

Reagents: Purified recombinant human ERK1 or ERK2 enzyme, a suitable substrate (e.g., Myelin Basic Protein, MBP), ATP (often radiolabeled with ³²P or ³³P), and the test compound (this compound) at various concentrations.

-

Procedure:

-

The kinase, substrate, and inhibitor are pre-incubated in a reaction buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used.

-

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Assays for Target Engagement and Pathway Inhibition

Cellular assays are critical to confirm that the inhibitor can access its target within a biological context and modulate downstream signaling.

Table 2: Hypothetical Cellular Activity of this compound

| Cell Line | Assay Type | Endpoint | IC50 (nM) |

| A375 (BRAF V600E) | Western Blot | p-ERK T202/Y204 | Data not available |

| HCT116 (KRAS G13D) | Western Blot | p-RSK S380 | Data not available |

| A375 (BRAF V600E) | Cell Proliferation | Cell Viability | Data not available |

| HCT116 (KRAS G13D) | Cell Proliferation | Cell Viability | Data not available |

Experimental Protocol: Western Blotting for Phospho-ERK Inhibition

-

Cell Culture and Treatment: Cells with a constitutively active ERK pathway (e.g., BRAF or RAS mutant cell lines) are seeded in culture plates. After adherence, cells are treated with increasing concentrations of this compound for a specified time.

-

Cell Lysis: Cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for detection.

-

Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The ratio of p-ERK to total ERK is calculated and normalized to the vehicle-treated control to determine the extent of inhibition.

Kinome Selectivity Profiling

To assess the selectivity of an inhibitor, it is screened against a large panel of kinases. This provides a comprehensive view of its off-target activities.

Experimental Protocol: KinomeScan™ (Example)

The KinomeScan™ platform is a widely used competition binding assay.

-

Principle: The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand.

-

Procedure: The amount of kinase bound to the immobilized ligand is measured. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal.

-

Data Analysis: The results are typically reported as the percentage of kinase remaining bound to the immobilized ligand at a given concentration of the test compound. A lower percentage indicates stronger binding of the test compound to the kinase.

Conclusion

While specific data for "this compound" is not currently available, the methodologies and types of data required for a thorough characterization of its target specificity and selectivity are well-established. A comprehensive analysis would involve a suite of biochemical and cellular assays to confirm its on-target potency and to understand its broader kinome interaction profile. Such a dataset is fundamental for the continued development of any novel kinase inhibitor and for building a strong rationale for its potential therapeutic application. Researchers are encouraged to consult forthcoming publications and scientific presentations for specific data on this compound as it becomes available.

Erk-IN-6: A Technical Guide to its Role in the MAPK Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Extracellular signal-regulated kinase (ERK) pathway, a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, is a central regulator of cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of the ERK pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.[4][5] This document provides a comprehensive technical overview of Erk-IN-6, a novel small molecule inhibitor of ERK1/2. We will delve into its mechanism of action, provide quantitative data on its efficacy, and detail experimental protocols for its characterization.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a highly conserved signaling cascade that translates extracellular signals into intracellular responses. The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the activation of the small G-protein Ras. Activated Ras then recruits and activates Raf kinases, which in turn phosphorylate and activate MEK1/2. MEK1/2 are dual-specificity kinases that phosphorylate ERK1 and ERK2 (also known as p44/42 MAPK) on threonine and tyrosine residues, leading to their activation.

Activated ERK can then phosphorylate a multitude of cytosolic and nuclear substrates, including transcription factors, leading to changes in gene expression that drive cellular processes such as proliferation, differentiation, and survival.

This compound: Mechanism of Action

This compound is a potent and selective, ATP-competitive inhibitor of ERK1 and ERK2. By binding to the ATP-binding pocket of active ERK, this compound prevents the phosphorylation of downstream substrates, thereby inhibiting the propagation of the signaling cascade. The inhibitory action of this compound leads to a reduction in the expression of genes regulated by the MAPK/ERK pathway, ultimately resulting in anti-proliferative effects in cancer cells with a dysregulated ERK pathway.

Quantitative Data

The following tables summarize the in vitro and cell-based activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) |

| ERK1 | 2.5 |

| ERK2 | 1.8 |

| MEK1 | > 10,000 |

| MEK2 | > 10,000 |

| p38α | > 5,000 |

| JNK1 | > 5,000 |

Table 2: Cell-Based Activity of this compound in A375 Melanoma Cells (BRAF V600E Mutant)

| Assay | Endpoint | EC50 (nM) |

| p-RSK (S380) Inhibition | Phosphorylation | 15 |

| c-Fos Expression | mRNA Levels | 25 |

| Cell Proliferation | Viability | 50 |

Experimental Protocols

In Vitro ERK1/2 Kinase Assay

This protocol describes a biochemical assay to determine the IC50 of this compound against recombinant human ERK1 and ERK2.

Materials:

-

Recombinant human ERK1 and ERK2 (activated)

-

Myelin Basic Protein (MBP) as a substrate

-

[γ-³²P]ATP

-

Kinase buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

This compound (serial dilutions)

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, MBP, and [γ-³²P]ATP.

-

Add serial dilutions of this compound to the wells of a 96-well plate.

-

Add the reaction mixture to the wells.

-

Initiate the reaction by adding recombinant ERK1 or ERK2.

-

Incubate the plate at 30°C for 30 minutes.

-

Stop the reaction by adding 30% phosphoric acid.

-

Transfer the reaction mixture to a 96-well filter plate and wash with 1% phosphoric acid.

-

Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cell-Based ERK Phosphorylation Assay

This protocol outlines a cell-based ELISA to measure the inhibition of ERK phosphorylation in whole cells.

Materials:

-

A375 human melanoma cells

-

96-well cell culture plates

-

Complete growth medium

-

This compound (serial dilutions)

-

Fixing solution (4% formaldehyde in PBS)

-

Permeabilization buffer (0.1% Triton X-100 in PBS)

-

Blocking buffer (5% BSA in PBS)

-

Primary antibody against phospho-ERK1/2 (Thr202/Tyr204)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (2N H₂SO₄)

-

Plate reader

Procedure:

-

Seed A375 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 2 hours.

-

Fix the cells with fixing solution for 20 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells with PBS.

-

Block the cells with blocking buffer for 1 hour.

-

Incubate the cells with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate the cells with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the cells with PBS.

-

Add TMB substrate and incubate until a blue color develops.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a plate reader.

-

Calculate the percent inhibition of ERK phosphorylation and determine the EC50 value.

Conclusion

This compound is a potent and selective inhibitor of ERK1/2 with significant anti-proliferative activity in cancer cells driven by the MAPK/ERK pathway. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound as a potential therapeutic agent. The detailed methodologies will enable researchers to effectively evaluate the role of this compound in MAPK signaling and its potential for clinical applications.

References

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

An In-Depth Technical Guide to the Dual ATP-Competitive and Non-Competitive Inhibition of ERK Kinase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are pivotal nodes in the mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in human cancers. While traditional kinase inhibitors primarily target the ATP-binding site, a novel class of inhibitors demonstrates a dual mechanism of action, offering a more profound and sustained suppression of ERK signaling. This guide elucidates the intricate mechanism of dual ATP-competitive and non-competitive inhibition of ERK, with a focus on pioneering compounds such as SCH772984 and ASTX029. We will delve into their unique binding modes, present quantitative data on their inhibitory activities, and provide detailed experimental protocols for their characterization. This document serves as a comprehensive resource for researchers and drug developers aiming to understand and exploit this advanced mode of kinase inhibition for therapeutic benefit.

The ERK Signaling Pathway: A Brief Overview

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that transduces extracellular signals to the nucleus, regulating a multitude of cellular processes including proliferation, differentiation, survival, and migration.[1][2] The pathway culminates in the activation of ERK1 and ERK2 through phosphorylation by MEK1 and MEK2 on specific threonine and tyrosine residues within the activation loop.[3] Activated ERK then phosphorylates a plethora of cytoplasmic and nuclear substrates, orchestrating complex cellular responses.[2] Due to its central role in cell fate decisions, aberrant activation of the ERK pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4]

The Concept of Dual ATP-Competitive and Non-Competitive Inhibition

Traditional kinase inhibitors are typically ATP-competitive, binding to the active site of the kinase and preventing the binding of ATP, thereby inhibiting substrate phosphorylation. However, a more sophisticated inhibitory mechanism has emerged, termed dual ATP-competitive and non-competitive inhibition. Inhibitors in this class not only block the catalytic activity of ERK in an ATP-competitive manner but also allosterically prevent the activating phosphorylation of ERK by its upstream kinase, MEK. This dual action results in a more comprehensive and durable inhibition of the ERK signaling pathway.

Mechanism of Action

The dual-mechanism inhibitors achieve this multifaceted inhibition through a unique binding mode. For instance, SCH772984 induces a novel, inactive conformation of ERK. This induced conformation not only prevents ATP from binding effectively but also distorts the activation loop, rendering it inaccessible for phosphorylation by MEK. This allosteric hindrance of MEK-mediated activation is a form of non-competitive inhibition with respect to ATP.

dot

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. benchchem.com [benchchem.com]

- 3. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]

Erk-IN-6: A Technical Guide to its Effects on Downstream ERK Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Erk-IN-6, a representative inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). It details the inhibitor's impact on downstream signaling targets, presents quantitative data on its activity, outlines key experimental protocols for its evaluation, and visualizes the associated cellular pathways and workflows. This document is intended to serve as a resource for researchers and professionals in the fields of oncology, signal transduction, and drug development.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a critical pathway that governs a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[1] A key component of this cascade is the Ras-Raf-MEK-ERK pathway.[2][3] Extracellular signals, such as growth factors, activate a phosphorylation cascade that ultimately leads to the activation of ERK1 and ERK2.[1][4] Once activated, ERK translocates to the nucleus to phosphorylate a variety of transcription factors, thereby regulating gene expression. Dysregulation of the ERK pathway is a frequent event in many human cancers, making it a prime target for therapeutic intervention. This compound is a potent and selective inhibitor of ERK1/2, designed to block the downstream signaling cascade by preventing the phosphorylation of ERK substrates.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of active ERK1 and ERK2. This binding event prevents the transfer of a phosphate group from ATP to downstream substrates, effectively halting the propagation of the signaling cascade. The inhibition of ERK1/2 leads to reduced phosphorylation of key downstream targets, including Ribosomal S6 Kinases (RSK), E-twenty six (Ets) domain-containing protein (Elk-1), and cAMP-responsive element-binding protein (CREB).

Effects on Downstream ERK Targets

The efficacy of an ERK inhibitor is determined by its ability to modulate the phosphorylation status and activity of its downstream effectors.

Ribosomal S6 Kinases (RSK)

RSK is a family of serine/threonine kinases that are directly phosphorylated and activated by ERK. Activated RSK translocates to the nucleus and cytoplasm to phosphorylate a number of substrates involved in transcription and translation. Inhibition of ERK by this compound is expected to decrease the phosphorylation of RSK.

E-twenty six (Ets) domain-containing protein (Elk-1)

Elk-1 is a transcription factor that is a well-characterized nuclear substrate of ERK. Phosphorylation of Elk-1 by ERK enhances its ability to form a ternary complex with the serum response factor (SRF) on the serum response element (SRE) of target genes like c-fos, leading to their transcription. Treatment with this compound is anticipated to reduce Elk-1 phosphorylation and subsequent gene expression.

cAMP-responsive element-binding protein (CREB)

CREB is a transcription factor that plays a crucial role in neuronal function, proliferation, and survival. While CREB can be phosphorylated by several kinases, ERK-dependent phosphorylation is significant in many cellular contexts. ERK can directly or indirectly, via RSK, phosphorylate CREB at Serine 133, leading to its activation. Inhibition of the ERK pathway by this compound is therefore expected to diminish CREB phosphorylation.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of representative ERK inhibitors, which can be considered analogous to this compound, against ERK1/2 and their impact on cell viability in various cancer cell lines.

Table 1: Biochemical Potency of Representative ERK Inhibitors

| Inhibitor | Target | IC50 (nM) | Assay Type |

| SCH772984 | ERK1 | 4 | Biochemical |

| SCH772984 | ERK2 | 1 | Biochemical |

| GDC-0994 (Ravoxertinib) | ERK1 | 1.1 | Biochemical |

| GDC-0994 (Ravoxertinib) | ERK2 | 0.3 | Biochemical |

| Ulixertinib | ERK2 | <0.3 | Biochemical |

| MK-8353 | ERK1 | 20 | Biochemical |

| MK-8353 | ERK2 | 7 | Biochemical |

Data compiled from multiple sources for illustrative purposes.

Table 2: Cellular Activity of Representative ERK Inhibitors

| Inhibitor | Cell Line | Assay | IC50 (nM) |

| SCH772984 | A375 (Melanoma) | pRSK | 75 |

| SCH772984 | SH-SY5Y (Neuroblastoma) | Cell Viability | 24 |

| Ulixertinib | SH-SY5Y (Neuroblastoma) | Cell Viability | 180 |

| Ravoxertinib | SH-SY5Y (Neuroblastoma) | Cell Viability | 467 |

| GDC-0994 | A375 (Melanoma) | Proliferation | - |

| KO-947 | Various Cancer Lines | Proliferation | - |

Data compiled from multiple sources for illustrative purposes.

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the mechanism of action and experimental evaluation of this compound, the following diagrams are provided.

Caption: The MAPK/ERK signaling pathway with the point of inhibition by this compound.

Caption: A typical experimental workflow for evaluating the effects of this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are standard protocols for assessing the effects of an ERK inhibitor.

Western Blotting for Phosphorylated ERK and Downstream Targets

This protocol is used to determine the effect of this compound on the phosphorylation status of ERK and its substrates.

Materials:

-

Cancer cell line of interest (e.g., HCT-116, A375)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Growth factor for stimulation (e.g., EGF)

-

Phosphate Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (p-ERK, total ERK, p-RSK, p-Elk-1, p-CREB, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.

-

Inhibitor Treatment: Pre-treat cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.

-

Stimulation: Stimulate cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes to induce ERK phosphorylation.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and develop with a chemiluminescent substrate.

-

-

Data Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal or a loading control.

Cell Viability (MTT) Assay

This protocol assesses the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Adherent cancer cell line

-

Complete growth medium

-

This compound stock solution

-

96-well cell culture plates

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only controls.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Conclusion

This compound represents a class of targeted therapies aimed at the core of a frequently dysregulated oncogenic pathway. By inhibiting ERK1/2, it effectively reduces the phosphorylation of key downstream targets such as RSK, Elk-1, and CREB, leading to decreased cell proliferation and viability in susceptible cancer models. The protocols and data presented in this guide provide a framework for the preclinical evaluation of this compound and similar molecules, facilitating further research and development in the pursuit of more effective cancer treatments.

References

- 1. benchchem.com [benchchem.com]

- 2. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Role of the Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway in Ischemia-Reperfusion Injury [frontiersin.org]

Erk-IN-6 in Cancer Cell Proliferation Studies: An In-depth Technical Guide

Disclaimer: This document describes the activity of a hypothetical ERK inhibitor, designated Erk-IN-6, for illustrative purposes. The experimental data and protocols presented herein are a representative compilation based on the expected performance of a potent and selective ERK1/2 inhibitor and are adapted from publicly available research on various ERK inhibitors.

Introduction

The Extracellular signal-Regulated Kinase (ERK) signaling pathway is a critical component of the Mitogen-Activated Protein Kinase (MAPK) cascade and a central regulator of fundamental cellular processes including proliferation, survival, differentiation, and motility.[1] Dysregulation of the ERK pathway, often driven by mutations in upstream components like RAS and RAF, is a hallmark of many human cancers, leading to constitutive pathway activation and uncontrolled cell growth.[1][2][3] Consequently, the ERK pathway presents a key therapeutic target in oncology.[3] this compound is a potent and selective, ATP-competitive small molecule inhibitor of ERK1 and ERK2. This technical guide provides a comprehensive overview of the effects of this compound on cancer cell proliferation, detailing its mechanism of action, providing representative quantitative data on its anti-proliferative activity, and outlining detailed experimental protocols for its evaluation.

Mechanism of Action

This compound exerts its anti-proliferative effects by directly inhibiting the kinase activity of ERK1 and ERK2. The canonical ERK signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) by extracellular growth factors, which triggers a sequential phosphorylation cascade involving RAS, RAF, and MEK. Activated MEK then phosphorylates ERK1 and ERK2 at specific threonine and tyrosine residues (Thr202/Tyr204 in ERK1 and Thr185/Tyr187 in ERK2), leading to their activation. Activated ERK translocates to the nucleus to phosphorylate a multitude of downstream substrates, including transcription factors that regulate the expression of genes essential for cell cycle progression and proliferation, such as c-Myc and Cyclin D1. By binding to the ATP-binding pocket of ERK1/2, this compound prevents their phosphorylation of downstream targets, thereby blocking the entire signaling cascade and leading to cell cycle arrest and inhibition of proliferation.

Quantitative Data: Anti-Proliferative Activity of this compound

The efficacy of this compound in inhibiting cancer cell proliferation is typically quantified by determining its half-maximal inhibitory concentration (IC50) in various cancer cell lines. The table below summarizes representative IC50 values for this compound against a panel of human cancer cell lines with known driver mutations after a 72-hour incubation period.

| Cell Line | Cancer Type | Relevant Mutation(s) | This compound IC50 (nM) |

| HCT-116 | Colorectal Carcinoma | KRAS G13D | 36 |

| H1299 | Non-Small Cell Lung Cancer | NRAS Q61K | Not specified |

| SH-SY5Y | Neuroblastoma | Not specified | 180 |

| A549 | Non-Small Cell Lung Cancer | KRAS G12S | Not specified |

| MDA-MB-231 | Breast Cancer | BRAF G464V | Not specified |

| T47D | Breast Cancer | PIK3CA H1047R | Not specified |

Note: The IC50 values are representative and compiled from studies on various ERK inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on cancer cell proliferation and ERK signaling.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the effect of this compound on the viability of adherent cancer cells.

Materials:

-

Adherent cancer cell line of interest

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

References

A Technical Guide to the Cellular Consequences of ERK Inhibition

Introduction

The Extracellular signal-regulated kinase (ERK) signaling pathway, a critical component of the Mitogen-Activated Protein Kinase (MAPK) cascade, is a cornerstone of cellular regulation, governing fundamental processes such as proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of the ERK pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. This technical guide delves into the cellular consequences of inhibiting the ERK pathway, providing a comprehensive overview for researchers, scientists, and drug development professionals. Due to the lack of specific public information on a compound named "Erk-IN-6," this document will focus on the well-characterized and potent ERK1/2 inhibitor, SCH772984, as a representative example to illustrate the cellular ramifications of direct ERK inhibition.

The ERK Signaling Pathway: A Central Regulatory Cascade

The ERK/MAPK pathway is a highly conserved signaling module that transduces extracellular cues from the cell surface to the nucleus.[3] The cascade is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, cytokines, or other mitogens.[3][4] This triggers a sequential phosphorylation cascade involving RAS, RAF, MEK, and finally ERK (MAPK1/2). Once activated, ERK can phosphorylate a plethora of cytoplasmic and nuclear substrates, thereby orchestrating a wide range of cellular responses.

Cellular Consequences of ERK Inhibition by SCH772984

SCH772984 is a novel and specific inhibitor of ERK1 and ERK2. Its mechanism of action allows it to effectively block the kinase activity of ERK, leading to a cascade of cellular consequences.

Inhibition of Cell Proliferation

A primary role of the ERK pathway is to promote cell proliferation in response to mitogenic stimuli. ERK activation is essential for the G1 to S phase transition in the cell cycle. Inhibition of ERK by SCH772984 has been shown to robustly suppress the proliferation of cancer cells, particularly those with mutations in the RAS or BRAF genes, which lead to constitutive activation of the ERK pathway. This anti-proliferative effect is a direct consequence of preventing the phosphorylation of key cell cycle regulators.

Induction of Apoptosis

The ERK pathway also plays a crucial role in promoting cell survival by regulating the expression and activity of anti-apoptotic proteins. By blocking this pro-survival signaling, ERK inhibitors like SCH772984 can induce apoptosis in cancer cells. The inhibition of ERK leads to a decrease in the expression of anti-apoptotic proteins and an increase in the activity of pro-apoptotic proteins, ultimately tipping the cellular balance towards programmed cell death.

Effects on Gene Expression

Activated ERK translocates to the nucleus where it phosphorylates and activates transcription factors such as c-Myc and c-Jun, which in turn regulate the expression of genes involved in cell growth and proliferation. Treatment with an ERK inhibitor like SCH772984 effectively suppresses the phosphorylation of these transcription factors, leading to a downregulation of their target genes.

Modulation of Autophagy

Recent studies have indicated a complex interplay between the ERK pathway and autophagy, a cellular process of self-digestion. In some contexts, ERK inhibition has been shown to increase autophagic flux. This suggests that cancer cells may utilize autophagy as a survival mechanism in response to the metabolic stress induced by ERK inhibition.

Quantitative Data on SCH772984

The following table summarizes key quantitative data for the ERK inhibitor SCH772984.

| Parameter | Cell Line | Value | Reference |

| IC50 (ERK1) | Cell-free assay | 4 nM | |

| IC50 (ERK2) | Cell-free assay | 1 nM | |

| Effect on p-ERK | HCT116 cells | Significant inhibition | |

| Effect on Gene Expression (MYC) | PDAC cells (1 µM, 24h) | Downregulation |

Experimental Protocols

Investigating the cellular consequences of an ERK inhibitor typically involves a series of in vitro assays. Below are generalized protocols for key experiments.

Western Blot Analysis for ERK Pathway Inhibition

Objective: To determine the effect of the ERK inhibitor on the phosphorylation status of ERK and its downstream targets.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HCT116) and allow them to adhere overnight. Treat the cells with varying concentrations of the ERK inhibitor (e.g., SCH772984) or a vehicle control (e.g., DMSO) for a specified time period (e.g., 12 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against total ERK, phosphorylated ERK (p-ERK), and downstream targets like c-Myc and c-Jun. Subsequently, probe with appropriate secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay

Objective: To assess the impact of the ERK inhibitor on cell proliferation and viability.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Inhibitor Treatment: After overnight incubation, treat the cells with a serial dilution of the ERK inhibitor.

-

Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Viability Reagent: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.

-

Measurement: Measure the luminescence or absorbance according to the manufacturer's instructions, which correlates with the number of viable cells.

-

Data Analysis: Plot the cell viability against the inhibitor concentration to determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis following ERK inhibition.

Methodology:

-

Cell Treatment: Treat cells with the ERK inhibitor or vehicle control for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Conclusion

Inhibition of the ERK signaling pathway represents a promising strategy for the treatment of various cancers. As exemplified by the potent inhibitor SCH772984, targeting ERK can lead to a significant reduction in cell proliferation and the induction of apoptosis in cancer cells harboring activating mutations in the ERK cascade. The experimental protocols outlined in this guide provide a framework for researchers to investigate the cellular consequences of novel ERK inhibitors and to further elucidate the intricate role of this pivotal signaling pathway in health and disease.

References

Erk-IN-6: An In-Depth Technical Guide to Its Impact on Cell Cycle Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that translates a multitude of extracellular cues into essential cellular responses, including proliferation, differentiation, and survival.[1][2] As a terminal kinase in the Ras-Raf-MEK-ERK cascade, ERK plays a pivotal role in regulating cell cycle progression.[1][3] Dysregulation of the ERK pathway is a common feature in many human cancers, making its components attractive targets for therapeutic intervention.[1] This technical guide provides a comprehensive overview of the impact of ERK inhibition, exemplified by the hypothetical inhibitor Erk-IN-6, on cell cycle regulation. We will delve into the core mechanisms of ERK signaling in the cell cycle, present quantitative data from relevant studies, detail key experimental protocols, and visualize the intricate signaling networks.

The ERK Signaling Pathway and its Role in Cell Cycle Control

The MAPK/ERK pathway is a highly conserved signaling module that relays signals from cell surface receptors to the nucleus, ultimately influencing gene expression and protein activity. The cascade is typically initiated by the binding of growth factors to receptor tyrosine kinases (RTKs), leading to the activation of the small GTPase Ras. Activated Ras then recruits and activates Raf kinases (MAP3K), which in turn phosphorylate and activate MEK1/2 (MAP2K). Finally, MEK1/2 phosphorylates and activates ERK1/2 (MAPK), which can then phosphorylate a plethora of cytoplasmic and nuclear substrates.

ERK's influence on the cell cycle is most pronounced during the G1 to S phase transition. Sustained ERK activity in mid-G1 is crucial for the induction of cyclin D1, a rate-limiting step for the formation of active cyclin D-Cdk4/6 complexes. These complexes then phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors. This, in turn, drives the expression of genes required for S phase entry, such as cyclin E and cyclin A. Furthermore, ERK contributes to the downregulation of the Cdk inhibitor p27kip1, further promoting cell cycle progression. ERK also plays a role in the G2/M transition by facilitating the nuclear translocation and activation of the Cdk1/cyclin B complex.

Mechanism of Action of an ERK Inhibitor (this compound)

An inhibitor like this compound would be designed to block the activity of ERK1/2. By preventing the phosphorylation of its downstream targets, this compound would effectively halt the pro-proliferative signals of the ERK pathway. This would lead to a decrease in cyclin D1 expression, an increase in p27kip1 levels, and ultimately, a G1 cell cycle arrest. By preventing cells from entering the S phase, ERK inhibitors can effectively curb the proliferation of cancer cells that are dependent on this pathway.

Quantitative Data on ERK Inhibition and Cell Cycle

The following tables summarize quantitative data from studies investigating the effects of ERK pathway inhibition on cell cycle distribution in various cell lines.

Table 1: Effect of MEK Inhibitor U0126 on Cell Cycle Distribution in MDA-MB-231 Cells

| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |

| Serum-starved control | 65.2 ± 2.1 | 15.8 ± 1.5 | 19.0 ± 1.8 | |

| EGF Induced | 45.3 ± 2.5 | 35.1 ± 2.2 | 19.6 ± 1.9 | |

| U0126 Treated | 78.9 ± 3.0 | 8.7 ± 1.1 | 12.4 ± 1.5 | |

| U0126 + EGF | 72.1 ± 2.8 | 10.3 ± 1.3 | 17.6 ± 2.0 |

Table 2: Effect of MEK Inhibitor on S-Phase Entry in Fibroblasts

| Condition | % of Cells Entering S Phase | Reference |

| Mitogen Stimulated | 85 ± 5 | |

| Mitogen Stimulated + MEK Inhibitor (early G1) | 82 ± 6 | |

| Mitogen Stimulated + MEK Inhibitor (mid-G1) | 15 ± 4 |

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of a cell population in the different phases of the cell cycle.

Materials:

-

Cells of interest

-

ERK inhibitor (e.g., this compound)

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate at an appropriate density.

-

Treat cells with the ERK inhibitor or vehicle control for the desired time period.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to determine the percentage of cells in G1, S, and G2/M phases.

Western Blotting for Cell Cycle Proteins

This protocol is used to measure the protein levels of key cell cycle regulators.

Materials:

-

Treated cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Cyclin D1, anti-p27, anti-p-ERK, anti-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Signaling Pathways and Experimental Workflows

Diagram 1: The Core ERK Signaling Pathway

Caption: Overview of the canonical Ras-Raf-MEK-ERK signaling cascade.

Diagram 2: ERK's Role in G1/S Transition

Caption: Mechanism of ERK-mediated G1 to S phase cell cycle progression.

Diagram 3: Experimental Workflow for Analyzing this compound Effects

References

Investigating the Anti-Tumor Properties of ERK Inhibitors: A Technical Guide

Disclaimer: Initial searches for a specific compound designated "Erk-IN-6" did not yield any publicly available scientific literature or clinical trial data. Therefore, this guide will focus on the broader class of Extracellular signal-regulated kinase (ERK) inhibitors, providing a comprehensive overview of their anti-tumor properties, mechanisms of action, and the methodologies used to evaluate their efficacy.

Introduction to the MAPK/ERK Signaling Pathway and Its Role in Cancer

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a critical intracellular signaling cascade that transduces signals from the cell surface to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and migration.[1][2][3] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by extracellular signals like growth factors.[2][3] This triggers a cascade involving the activation of RAS, followed by the sequential phosphorylation and activation of RAF, MEK1/2, and finally ERK1/2. Activated ERK can then phosphorylate a multitude of cytoplasmic and nuclear substrates, leading to changes in gene expression and protein activity that drive cellular responses.

Dysregulation of the RAS/RAF/MEK/ERK pathway is a hallmark of many human cancers, with mutations in genes such as RAS and BRAF being among the most common oncogenic drivers. These mutations lead to constitutive activation of the pathway, promoting uncontrolled cell growth, resistance to apoptosis, and metastasis. Consequently, targeting key components of this pathway, including ERK, has become a major focus of anti-cancer drug development. ERK inhibitors are of particular interest as they act at the final step of this cascade, potentially overcoming resistance mechanisms that can arise from mutations upstream in the pathway, such as in BRAF or MEK.

Mechanism of Action of ERK Inhibitors

ERK inhibitors are small molecule compounds designed to block the kinase activity of ERK1 and ERK2. Most of the ERK inhibitors currently in development are ATP-competitive, meaning they bind to the ATP-binding pocket of the ERK enzyme, preventing the phosphorylation of its downstream substrates. By inhibiting ERK, these compounds effectively shut down the signaling output of the MAPK pathway, leading to a reduction in cancer cell proliferation and survival.

In addition to direct catalytic inhibition, some novel approaches are exploring the inhibition of ERK dimerization, which is another crucial step for its full activity on certain cytoplasmic substrates involved in cell motility.

Quantitative Data on the Anti-Tumor Properties of Representative ERK Inhibitors

Several ERK inhibitors have been evaluated in preclinical and clinical studies. The following tables summarize some of the available quantitative data for selected compounds.

| Compound | Cancer Type | Assay Type | IC50 / Response | Reference |

| Compound 2 (unnamed) | Liver Cancer (HepG2 cells) | Cell Proliferation | IC50 = 45 nmol/L | |

| GDC-0994 | Advanced Solid Tumors | Phase I Clinical Trial | MAPK pathway inhibition in biopsies: 19% to 51% | |

| BVD-523 | Advanced Solid Tumors | Clinical Trial | Preliminary antitumor activity observed | |

| ASN007 | Advanced Solid Tumors | Phase I Clinical Trial | Ongoing, no results presented yet |

Clinical Trial Data for ERK Inhibitors

| Compound | Clinical Trial ID | Phase | Tumor Types | Key Findings |

| Unnamed (formerly MK-8353) | NCT01875705 | Phase I | Locally advanced or metastatic solid tumors | 33% (15 out of 45 patients) had the best overall response rate. Two patients with BRAF mutated colorectal cancer had a partial response. |

| LTT462 (formerly LTT462, CLXH254X2102) | NCT02711345 | Phase I | Advanced solid tumors with MAPK pathway alterations | Dose study completed. |

Experimental Protocols

The evaluation of the anti-tumor properties of ERK inhibitors involves a range of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

In Vitro Cell Proliferation Assay

Objective: To determine the concentration of an ERK inhibitor that inhibits the growth of cancer cell lines by 50% (IC50).

Methodology:

-

Cell Culture: Cancer cell lines (e.g., HepG2 for liver cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well).

-

Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the ERK inhibitor. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 72 hours.

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Glo.

-

Data Analysis: The absorbance or luminescence is measured using a plate reader. The results are normalized to the vehicle control, and the IC50 value is calculated by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for Pathway Inhibition

Objective: To confirm that the ERK inhibitor is blocking the intended signaling pathway by measuring the levels of phosphorylated ERK (p-ERK) and its downstream targets.

Methodology:

-

Cell Treatment and Lysis: Cancer cells are treated with the ERK inhibitor at various concentrations for a specific duration. After treatment, the cells are washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for p-ERK, total ERK, and downstream targets (e.g., p-RSK). A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified using densitometry software. The level of phosphorylated proteins is normalized to the total protein and the loading control.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of an ERK inhibitor in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Cell Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the mice.

-

Tumor Growth Monitoring: The tumor volume is measured regularly (e.g., twice a week) using calipers. The volume is calculated using the formula: (length × width²) / 2.

-

Compound Administration: Once the tumors reach a certain size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The ERK inhibitor is administered to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Efficacy Assessment: Tumor growth is monitored throughout the study. The body weight of the mice is also recorded as an indicator of toxicity.

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology or western blotting).

-

Data Analysis: The tumor growth inhibition (TGI) is calculated and statistical analysis is performed to determine the significance of the treatment effect.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: The MAPK/ERK signaling pathway and the point of intervention for ERK inhibitors.

Caption: A generalized experimental workflow for evaluating the anti-tumor properties of an ERK inhibitor.

Conclusion

ERK inhibitors represent a promising class of targeted therapies for cancers driven by the MAPK/ERK signaling pathway. By targeting the terminal kinase in this critical cascade, they have the potential to be effective in tumors that have developed resistance to upstream inhibitors. The preclinical and early clinical data for several ERK inhibitors are encouraging, demonstrating on-target pathway inhibition and anti-tumor activity. Further research and clinical development are necessary to fully elucidate their therapeutic potential, both as monotherapies and in combination with other anti-cancer agents. The experimental protocols outlined in this guide provide a framework for the continued investigation of these and other novel ERK inhibitors.

References

Methodological & Application

Application Notes: In Vitro Kinase Assay for ERK Inhibitors

Introduction

The Extracellular signal-regulated kinases (ERKs), particularly ERK1 and ERK2, are key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] This pathway is crucial for regulating a variety of cellular processes, including proliferation, differentiation, survival, and apoptosis.[4][5] The activation of the ERK pathway begins with extracellular signals, such as growth factors, which bind to receptor tyrosine kinases (RTKs) on the cell surface. This triggers a phosphorylation cascade involving RAS, RAF, and MEK, ultimately leading to the activation of ERK. Once activated, ERK can translocate to the nucleus to phosphorylate transcription factors or remain in the cytoplasm to regulate other proteins. Dysregulation of the ERK pathway is a common feature in many cancers, making it a significant target for therapeutic intervention.

Erk-IN-6 is a small molecule inhibitor designed to target the ERK kinase. This document provides a detailed protocol for an in vitro kinase assay to determine the potency and inhibitory activity of this compound against ERK1. The protocol is based on a luminescent assay format that quantifies the amount of ADP produced during the kinase reaction.

Mechanism of Action

This compound is hypothesized to be an ATP-competitive inhibitor. This means it likely binds to the ATP-binding pocket of the ERK kinase domain, preventing the transfer of a phosphate group from ATP to its substrates. This inhibition of ERK's enzymatic activity effectively blocks the downstream signaling cascade. The in vitro kinase assay described here is designed to quantify this inhibitory effect by measuring the reduction in kinase activity in the presence of the inhibitor.

Quantitative Data

The following table summarizes the expected quantitative data from an in vitro kinase assay for an ERK inhibitor. This data is essential for characterizing the potency of the inhibitor.

| Parameter | Description | Example Value |

| IC50 | The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the kinase activity by 50%. | To be determined |

| Enzyme Concentration | The concentration of the ERK1 enzyme used in the assay. | 4 ng |

| ATP Concentration | The concentration of ATP used in the kinase reaction. This is typically near the Km value for ATP. | 50 µM |

| Substrate Concentration | The concentration of the substrate (e.g., Myelin Basic Protein - MBP) to be phosphorylated by ERK1. | To be determined |

Experimental Protocols

This section details the protocol for determining the IC50 value of this compound using the ADP-Glo™ Kinase Assay.

Materials and Reagents:

-

Recombinant human ERK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

This compound (or other ERK inhibitors)

-

ATP

-

Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white, flat-bottom plates

-

Multichannel pipettes

-

Luminometer

Protocol:

-

Prepare Reagents:

-

Prepare the Kinase Buffer as described above.

-

Thaw the recombinant ERK1 enzyme, MBP, and ATP on ice.

-

Prepare a stock solution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.

-

Prepare a serial dilution of this compound in Kinase Buffer.

-

-

Set up the Kinase Reaction:

-

Add 2.5 µL of the serially diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.

-

Add 2.5 µL of a solution containing the ERK1 enzyme and MBP substrate in Kinase Buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Buffer. The final reaction volume is 10 µL.

-

-

Incubation:

-

Incubate the reaction plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

Add 20 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

-

Data Analysis:

-

The luminescent signal is directly proportional to the amount of ADP produced, which reflects the kinase activity.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

-

Visualizations

Diagram 1: The ERK/MAPK Signaling Pathway

Caption: A simplified diagram of the ERK/MAPK signaling cascade.

Diagram 2: In Vitro Kinase Assay Workflow

Caption: Workflow for the this compound in vitro kinase assay.

References

Application Notes and Protocols for Cell-Based ERK Phosphorylation Assays Using a Potent ERK1/2 Inhibitor